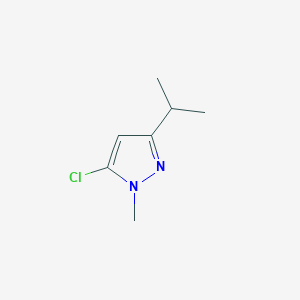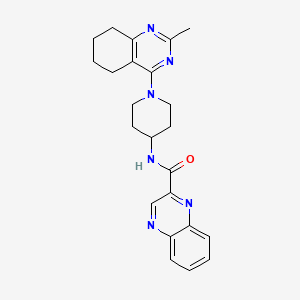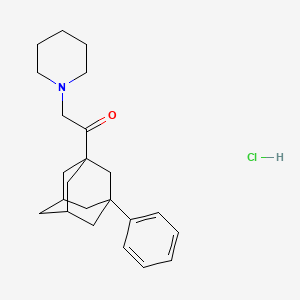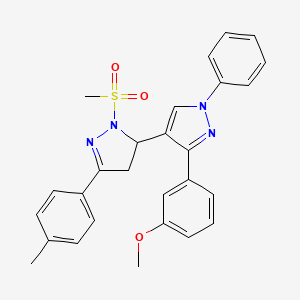
5-chloro-3-isopropyl-1-methyl-1H-pyrazole
Vue d'ensemble
Description
Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure composed of three carbon atoms and two adjacent nitrogen atoms . They are important structural motifs found in many biologically and pharmaceutically active compounds .
Synthesis Analysis
Pyrazoles can be synthesized through several methods. One common method is the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to form pyrazoles .Molecular Structure Analysis
The molecular structure of pyrazoles is based on a five-membered ring with two adjacent nitrogen atoms and three carbon atoms . The exact structure can vary depending on the specific substituents attached to the ring .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions. For example, they can participate in Cu-catalyzed aerobic oxidative cyclization reactions with β,γ-unsaturated hydrazones . They can also undergo Pd-catalyzed coupling reactions with aryl triflates .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazoles can vary depending on their specific structure. For example, some pyrazoles are solids at room temperature . They can be soluble in some polar organic solvents like chloroform, dichloromethane, and alcohol solvents, but insoluble in water .Applications De Recherche Scientifique
Synthesis and Ligand Development
- Pyrazoles like 5-chloro-3-isopropyl-1-methyl-1H-pyrazole are synthesized with functionalized side chains attached to carbon 3 and varying alkyl and aryl substituents attached to carbon 5. These pyrazoles serve as precursors for creating ligands with significant steric and electronic properties, useful in various chemical reactions and material science applications (Grotjahn et al., 2002).
Antimycobacterial Activity
- Certain derivatives of 5-chloro-3-isopropyl-1-methyl-1H-pyrazole have been shown to have significant antimycobacterial activity, indicating their potential in developing new treatments for tuberculosis and related infections (Almeida da Silva et al., 2008).
Synthesis of Novel Heterocycles
- This compound is used as a building block for synthesizing various novel heterocycles, which have applications in drug discovery, medicinal chemistry, and material science (Haider et al., 2005).
Antiviral Properties
- Derivatives of 5-chloro-3-isopropyl-1-methyl-1H-pyrazole have been found to exhibit promising activity against the Tobacco Mosaic Virus (TMV), suggesting potential uses in agricultural sciences and virology research (Xiao et al., 2015).
Crystal Structure Analysis
- The crystal structure of certain derivatives of 5-chloro-3-isopropyl-1-methyl-1H-pyrazole has been determined, providing insights into molecular geometry and intermolecular interactions, crucial for understanding the material properties and reactivity of these compounds (Xu & Shi, 2011).
Catalysis and Organic Synthesis
- 5-chloro-3-isopropyl-1-methyl-1H-pyrazole and its derivatives are used in catalysis and organic synthesis, contributing to the development of new synthetic methodologies and the synthesis of complex organic compounds (Bovens et al., 1993).
Antifungal and Antimicrobial Applications
- Compounds derived from 5-chloro-3-isopropyl-1-methyl-1H-pyrazole have been shown to possess antifungal and antimicrobial activities, indicating their potential in pharmaceutical research and development (Wu et al., 2012).
Mécanisme D'action
The mechanism of action of pyrazoles can vary widely depending on their specific structure and the context in which they are used. Many pyrazoles have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory activities .
Safety and Hazards
Orientations Futures
Pyrazoles continue to be an area of active research due to their wide range of biological activities and their potential use in the development of new drugs . Future research will likely continue to explore new synthetic methods, investigate their mechanisms of action, and develop new pyrazole-based drugs .
Propriétés
IUPAC Name |
5-chloro-1-methyl-3-propan-2-ylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2/c1-5(2)6-4-7(8)10(3)9-6/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXTVZZVQCDOKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-Difluoro-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B2972383.png)


![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(cyclohex-1-en-1-yl)ethyl)propane-1-sulfonamide](/img/structure/B2972389.png)
![2-[7-(4-fluorophenyl)sulfonyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2972390.png)
![Tert-butyl N-[4-(1,2,5-dithiazepan-5-yl)-2-methyl-4-oxobutan-2-yl]carbamate](/img/structure/B2972393.png)


![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2972396.png)
![4-{5-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2972397.png)
![N-[[5-[(4-bromophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2972398.png)
![N-allyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2972399.png)
![2-((4aR,5R,5aR,8aR,9S)-10-(4-fluorophenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)acetic acid](/img/structure/B2972401.png)